(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone, is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound acts as a JAK1/JAK2 degrader (JAPT) . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising method of AD treatment with low frequency and dosage .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .
Result of Action
The compound’s action results in a significant reduction in the severity of AD . This is evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) .
Action Environment
The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . The compound, being a jak degrader, offers a promising alternative . The research suggests that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD treatment .
Biochemical Analysis
Biochemical Properties
This compound interacts with the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines . The compound’s selectivity for JAK1 and TYK2 over JAK2 and JAK3 is believed to minimize or avoid some of the toxicities associated with JAK inhibitors .
Cellular Effects
The compound exerts its effects on various types of cells involved in autoimmune diseases. It inhibits JAK1-mediated IL-6 signaling, which plays a crucial role in the pathogenesis of many autoimmune diseases . By selectively inhibiting JAK1 and TYK2, it can potentially modulate cell signaling pathways, gene expression, and cellular metabolism associated with autoimmune diseases .
Molecular Mechanism
At the molecular level, the compound binds to JAK1 and TYK2, inhibiting their activity . This inhibition disrupts the signaling pathways of proinflammatory cytokines, leading to a reduction in inflammation and other symptoms of autoimmune diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown potent and selective inhibition of JAK1 and TYK2 . Over time, it continues to demonstrate this selectivity, suggesting good stability
Dosage Effects in Animal Models
The compound has demonstrated dose-dependent efficacy in animal models of autoimmune diseases
Metabolic Pathways
The compound is involved in the JAK-STAT signaling pathway, which is a key metabolic pathway in cells . It interacts with JAK1 and TYK2, key enzymes in this pathway
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBSSGVZRDGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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